![molecular formula C20H22N4O2S B2454575 3-(1-(3-(间甲苯基)丙酰基)哌啶-4-基)噻吩并[3,2-d][1,2,3]三嗪-4(3H)-酮 CAS No. 2034419-34-4](/img/structure/B2454575.png)
3-(1-(3-(间甲苯基)丙酰基)哌啶-4-基)噻吩并[3,2-d][1,2,3]三嗪-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The piperidine ring can be introduced through nucleophilic substitution reactions. For instance, reacting a suitable halogenated precursor with piperidine under basic conditions can form the desired piperidine derivative.
Attachment of the m-Tolyl Group
- The m-tolyl group can be introduced via Friedel-Crafts acylation, where m-toluene is reacted with a propanoyl chloride derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in targeting specific biological pathways.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps:
-
Formation of the Thieno[3,2-d][1,2,3]triazinone Core
- The core structure can be synthesized by cyclization reactions involving thiophene derivatives and appropriate nitrogen sources. For example, starting from 3-amino-4-cyanothiophene, cyclization with formic acid or triethyl orthoformate can yield the thieno[3,2-d][1,2,3]triazinone core .
化学反应分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of carboxylic acid derivatives.
-
Reduction
- Reduction reactions can target the carbonyl groups in the propanoyl and thieno[3,2-d][1,2,3]triazinone moieties, potentially yielding alcohol derivatives.
-
Substitution
- Nucleophilic substitution reactions can occur at the piperidine ring, allowing for the introduction of various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkyl or acyl derivatives depending on the reagents used.
作用机制
The mechanism by which 3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The piperidine ring and thieno[3,2-d][1,2,3]triazinone core are crucial for binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the core.
Piperidine Derivatives: Compounds like 4-(m-tolyl)piperidine have similar piperidine rings but lack the thieno[3,2-d][1,2,3]triazinone core.
Uniqueness
The uniqueness of 3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one lies in its combined structural features, which confer distinct chemical properties and biological activities not observed in simpler analogs. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
3-[1-[3-(3-methylphenyl)propanoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-3-2-4-15(13-14)5-6-18(25)23-10-7-16(8-11-23)24-20(26)19-17(21-22-24)9-12-27-19/h2-4,9,12-13,16H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWBVOLDJQFNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2454492.png)
![8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid](/img/structure/B2454493.png)
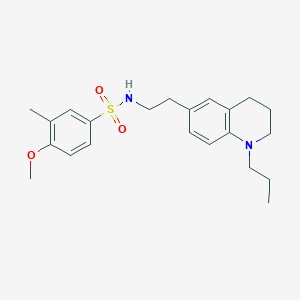
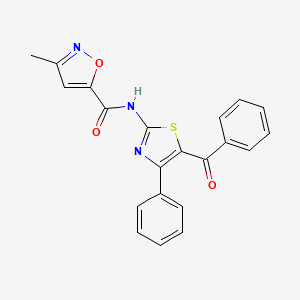
![[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2454497.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2454498.png)
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2454500.png)
![6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2454501.png)
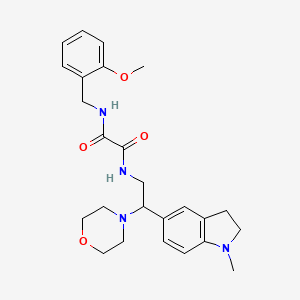
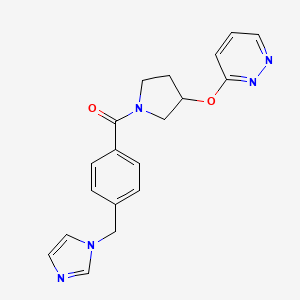
![3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2454511.png)
![Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2454512.png)
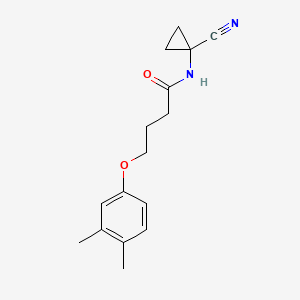
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2454515.png)
